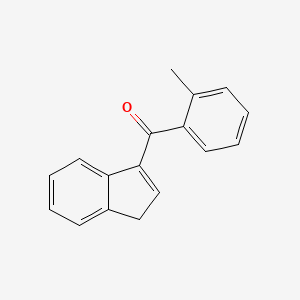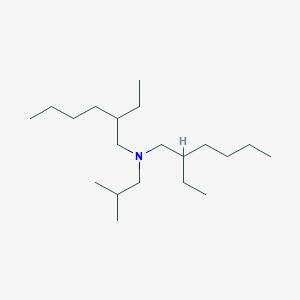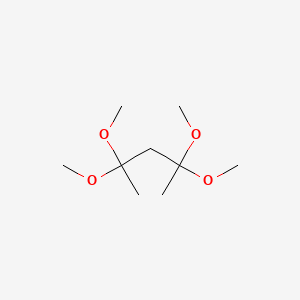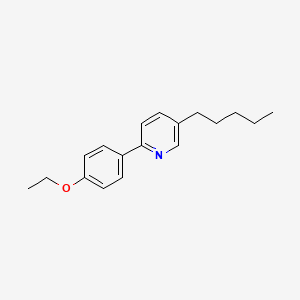
Pyridine, 2-(4-ethoxyphenyl)-5-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- is a derivative of pyridine, a nitrogen-based heterocyclic compound. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and chemical industries, due to their versatile chemical properties . The compound features an ethoxyphenyl group at the second position and a pentyl group at the fifth position of the pyridine ring, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 2-bromo-5-pentylpyridine with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst, such as in a Suzuki-Miyaura coupling reaction . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate in a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 2-(4-methoxyphenyl)-5-pentyl-: Similar structure but with a methoxy group instead of an ethoxy group.
Pyridine, 2-(4-ethoxyphenyl)-5-butyl-: Similar structure but with a butyl group instead of a pentyl group.
Uniqueness
Pyridine, 2-(4-ethoxyphenyl)-5-pentyl- is unique due to the specific combination of the ethoxyphenyl and pentyl groups, which may impart distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
| 105052-94-6 | |
Formule moléculaire |
C18H23NO |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
2-(4-ethoxyphenyl)-5-pentylpyridine |
InChI |
InChI=1S/C18H23NO/c1-3-5-6-7-15-8-13-18(19-14-15)16-9-11-17(12-10-16)20-4-2/h8-14H,3-7H2,1-2H3 |
Clé InChI |
VCLBNKVFUHIBLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/no-structure.png)
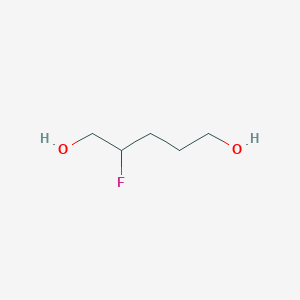
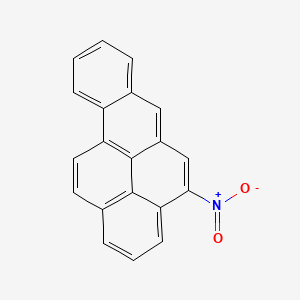

![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)
